



Application Notes and Protocols for Perfluorotripentylamine in Biomedical Imaging

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Compound of Interest						
Compound Name:	Perfluorotripentylamine					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotripentylamine (PFTPA), a type of perfluorocarbon (PFC), holds potential as a contrast agent in various biomedical imaging modalities. PFCs are chemically inert, biologically stable, and non-toxic compounds.[1] Their unique properties, particularly the high density of fluorine atoms, make them suitable for fluorine-19 Magnetic Resonance Imaging (19 MRI). This lack of an endogenous fluorine signal in biological tissues provides a significant advantage, allowing for background-free imaging with high specificity.[2][3] PFCs can be formulated into nanoparticles, such as emulsions, to facilitate their use in vivo for applications like cell tracking, inflammation imaging, and assessing tumor oxygenation.[1][4][5] While the principles are broadly applicable, specific data and optimized protocols for PFTPA are less common in the literature compared to other PFCs like perfluoro-15-crown-5-ether (PFCE) and perfluorooctylbromide (PFOB). Therefore, the following application notes and protocols are based on established methodologies for PFCs and should be adapted and optimized for PFTPA.

Key Applications in Biomedical Imaging

Perfluorotripentylamine and other PFCs are primarily utilized in the following imaging applications:

Methodological & Application





- 19F Magnetic Resonance Imaging (19F MRI): As a contrast agent, PFTPA provides a strong 19F signal that can be detected by MRI scanners equipped with a fluorine channel.[2][6] This allows for the visualization and quantification of PFTPA distribution in vivo. A notable characteristic of PFTPA is that it exhibits multiple peaks in its NMR chemical shift spectrum, which can lead to chemical shift artifacts in imaging if not properly accounted for.[2]
- Cell Tracking: PFTPA nanoparticles can be used to label cells ex vivo or in situ.[3][5] These labeled cells can then be tracked non-invasively throughout the body using ¹⁹F MRI to monitor their migration, biodistribution, and engraftment in various disease models and therapeutic interventions.[4][7]
- Inflammation and Macrophage Imaging: When administered intravenously, PFTPA
 nanoparticles are readily taken up by phagocytic cells like monocytes and macrophages.[5]
 These cells then migrate to sites of inflammation, allowing for the visualization of
 inflammatory processes in diseases such as atherosclerosis and arthritis.
- Tumor Imaging and Oxygenation Measurement: The accumulation of PFTPA nanoparticles in tumors can be visualized with ¹⁹F MRI. Furthermore, the spin-lattice relaxation rate (R1) of some PFCs is sensitive to the partial pressure of oxygen (pO₂), enabling the non-invasive mapping of tumor oxygenation, a critical factor in cancer therapy.[1][8][9]
- Ultrasound and Photoacoustic Imaging: While primarily used in ¹⁹F MRI, PFCs can also serve as contrast agents in ultrasound and photoacoustic imaging.[10][11] When formulated into droplets, they can be vaporized by acoustic or light energy to form microbubbles, which significantly enhance the imaging signal.[10]

Quantitative Data Summary

Quantitative data for PFTPA is not as readily available as for other PFCs. The following table summarizes key imaging-related parameters for PFCs in general, with specific values for commonly used PFCs provided for reference. Researchers should perform initial characterization studies to determine these values for their specific PFTPA formulation.



Property	Perfluorotripe ntylamine (PFTPA)	Perfluoro-15- crown-5-ether (PFCE)	Perfluorooctyl bromide (PFOB)	Significance in Imaging
Number of ¹⁹ F Nuclei	33	20	17	Directly impacts the intensity of the ¹⁹ F MRI signal. A higher number of equivalent fluorine atoms leads to better sensitivity.
¹⁹ F NMR Spectrum	Multiple peaks (~6 ppm apart)[2]	Single sharp peak	Multiple peaks	A single peak is ideal as it maximizes signal-to-noise and avoids chemical shift artifacts.[12] Multiple peaks can complicate image acquisition and analysis.
T1 Relaxation Time (ms)	Data not available	~384 (in a specific complex) [13]	Data not available	Influences image contrast and is sensitive to the local environment, including oxygen concentration.[9]
T2 Relaxation Time (ms)	Data not available	~268 (in a specific complex) [13]	Data not available	Affects signal decay and image resolution.



					Influences
Molecular Weight (g/mol)	Molecular Weight	021[14]	E70	400	formulation
	~821[14]	~570	~499	properties and	
					biodistribution.

Experimental Protocols

The following are generalized protocols for the formulation and application of PFC nanoparticles for biomedical imaging. These should be considered as a starting point and require optimization for PFTPA.

Protocol 1: Formulation of Perfluorotripentylamine Nanoemulsion

This protocol describes a modified solvent emulsification-evaporation method to prepare PFTPA nanoemulsions.

Materials:

- Perfluorotripentylamine (PFTPA)
- Surfactant (e.g., Pluronic F-68, lecithin)
- Co-surfactant (e.g., propylene glycol)
- Organic solvent (e.g., dichloromethane)
- · Phosphate-buffered saline (PBS), sterile
- High-speed homogenizer or sonicator
- Rotary evaporator
- Dynamic light scattering (DLS) instrument for size characterization

Procedure:



- Organic Phase Preparation: Dissolve PFTPA and a lipid-soluble surfactant (if used) in a volatile organic solvent like dichloromethane.
- Aqueous Phase Preparation: Dissolve a water-soluble surfactant in sterile PBS.
- Emulsification: Add the organic phase to the aqueous phase while continuously mixing using a high-speed homogenizer or a probe sonicator on ice. The duration and power of homogenization/sonication will need to be optimized to achieve the desired particle size.
- Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. The temperature should be kept low to prevent degradation of any components.
- Purification: The resulting nanoemulsion can be purified by dialysis against PBS to remove any un-encapsulated material and excess surfactant.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument. For in vivo applications, a particle size of 100-200 nm with a low PDI is generally desirable.
 - Confirm the concentration of PFTPA in the final formulation using ¹⁹F NMR spectroscopy with a known concentration standard.

Protocol 2: Ex Vivo Cell Labeling with PFTPA Nanoparticles for ¹⁹F MRI

This protocol outlines the steps for labeling cells in culture with PFTPA nanoemulsions for subsequent in vivo tracking.

Materials:

- PFTPA nanoemulsion (sterile)
- Cell culture medium appropriate for the cell type



- Cells to be labeled (e.g., macrophages, stem cells, T cells)
- Trypan blue solution
- · Hemocytometer or automated cell counter
- Phosphate-buffered saline (PBS), sterile

Procedure:

- Cell Culture: Culture the cells of interest to the desired confluency in appropriate culture flasks or plates.
- Labeling:
 - Dilute the sterile PFTPA nanoemulsion in the cell culture medium to the desired final concentration. The optimal concentration needs to be determined empirically to maximize labeling efficiency while minimizing cytotoxicity.
 - Remove the existing medium from the cells and replace it with the PFTPA-containing medium.
 - Incubate the cells for a period ranging from a few hours to 48 hours. Incubation time will depend on the cell type and their phagocytic or endocytic capacity.
- Washing: After incubation, carefully remove the labeling medium and wash the cells three times with sterile PBS to remove any free nanoparticles.
- Cell Viability and Counting:
 - Harvest the labeled cells using standard methods (e.g., trypsinization).
 - Assess cell viability using the trypan blue exclusion assay.
 - Count the number of viable cells.
- Quantification of ¹⁹F Labeling (Optional but Recommended):



- Lyse a known number of labeled cells.
- Determine the amount of PFTPA per cell using ¹⁹F NMR spectroscopy with a reference standard. This allows for the quantification of cell numbers from the in vivo ¹⁹F MRI signal.
- Preparation for Injection: Resuspend the labeled cells in a sterile, injectable vehicle (e.g., saline or PBS) at the desired concentration for in vivo administration.

Protocol 3: In Vivo ¹⁹F MRI for Cell Tracking

This protocol provides a general guideline for performing in vivo ¹⁹F MRI experiments in a small animal model.

Materials:

- Animal model (e.g., mouse, rat)
- Labeled cells in an injectable vehicle
- Anesthesia (e.g., isoflurane)
- MRI system with ¹⁹F imaging capabilities (including a dual ¹H/¹⁹F coil)
- Reference phantom containing a known concentration of PFTPA for quantification

Procedure:

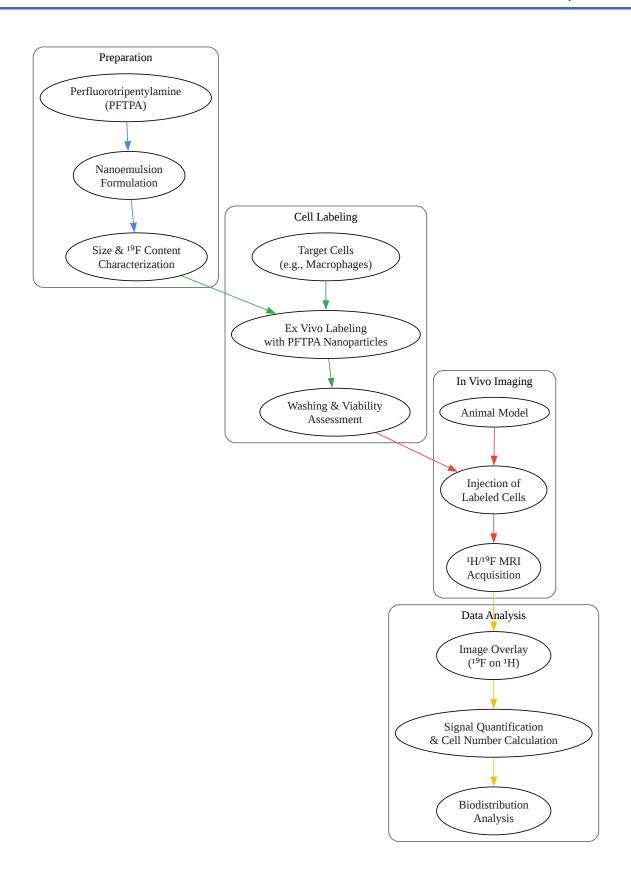
- Animal Preparation:
 - Anesthetize the animal using isoflurane or another suitable anesthetic.
 - Position the animal in the MRI scanner, ensuring it is stable and physiologically monitored (respiration, temperature).
- Image Acquisition Setup:
 - Place the reference phantom within the field of view, adjacent to the region of interest in the animal.



- Tune and match the ¹H/¹⁹F coil for both frequencies.
- Anatomical ¹H Imaging: Acquire anatomical ¹H images (e.g., T1-weighted or T2-weighted scans) to provide anatomical context for the ¹⁹F signal.
- 19F Image Acquisition:
 - Switch the scanner to the ¹⁹F channel.
 - Acquire ¹⁹F images using a suitable pulse sequence (e.g., gradient echo or RARE). Due to the lower concentration of ¹⁹F spins compared to protons, ¹⁹F MRI typically requires longer acquisition times.
 - Optimize acquisition parameters (e.g., repetition time, echo time, flip angle, number of averages) to maximize the signal-to-noise ratio (SNR).
- Image Post-processing and Analysis:
 - Overlay the ¹⁹F "hotspot" images onto the anatomical ¹H images to localize the labeled cells.
 - Quantify the ¹⁹F signal in regions of interest (ROIs) and in the reference phantom.
 - Calculate the number of labeled cells in the ROIs based on the pre-determined ¹⁹F content per cell.

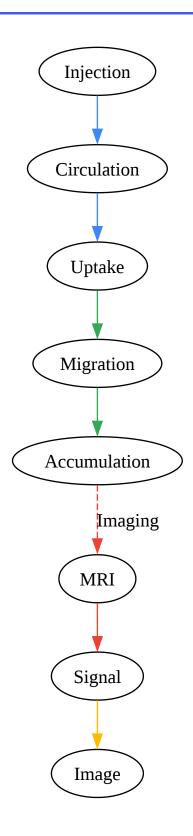
Visualizations





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